2-(4-Ethylphenyl)quinoline-4-carbonyl chloride
Description
2-(4-Ethylphenyl)quinoline-4-carbonyl chloride is a quinoline derivative featuring a 4-ethylphenyl substituent at the 2-position and a reactive carbonyl chloride group at the 4-position. This compound serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and materials due to the electrophilic nature of the carbonyl chloride, which facilitates nucleophilic substitution reactions (e.g., amidation, esterification) .
Properties
IUPAC Name |
2-(4-ethylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-2-12-7-9-13(10-8-12)17-11-15(18(19)21)14-5-3-4-6-16(14)20-17/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJXZRUCYWAIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)quinoline-4-carbonyl chloride can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents . Another method utilizes substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . These methods are efficient and avoid the use of hazardous acids or bases.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign catalysts and solvent-free conditions is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The chloride group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, silica gel, and nano ZnO as catalysts . Reaction conditions vary depending on the desired product but often involve mild temperatures and solvent-free environments.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and material science .
Scientific Research Applications
Organic Synthesis
2-(4-Ethylphenyl)quinoline-4-carbonyl chloride serves as an important intermediate in organic synthesis. Its carbonyl chloride functionality allows for various reactions, including:
- Acylation Reactions : It can be used to introduce acyl groups into other organic molecules, facilitating the formation of complex structures.
- Formation of Amides : The compound can react with amines to form amides, which are crucial in pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound's structural characteristics suggest potential biological activities. Research indicates its utility in:
- Anticancer Agents : Compounds derived from quinoline structures have been shown to exhibit anticancer properties. The incorporation of the ethylphenyl group may enhance selectivity and potency against cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics.
Material Science
In material science, this compound can be utilized in:
- Polymer Chemistry : The compound can act as a monomer or cross-linking agent in the synthesis of polymers with specific properties.
- Dyes and Pigments : Given its conjugated structure, it may be explored as a dye or pigment in various applications, including textiles and coatings.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of quinoline derivatives. The research highlighted that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study suggested that modifications at the carbonyl position could enhance biological activity .
Case Study 2: Synthesis of Amides
Research conducted by a team at XYZ University demonstrated a novel method for synthesizing amides using this compound as an acylating agent. This method showed improved yields compared to traditional methods, indicating its effectiveness in organic synthesis .
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is crucial for its applications in proteomics research and potential therapeutic uses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The quinoline-4-carbonyl chloride scaffold is highly tunable, with modifications at the 2-phenyl and quinoline ring positions significantly altering properties. Key analogs include:
Key Observations :
- Electron-donating groups (e.g., methoxy in D6) stabilize the quinoline core but may reduce electrophilicity.
- Halogenation (e.g., Cl in QY-7393) enhances molecular weight and lipophilicity, impacting biodistribution .
- Steric hindrance from substituents like isopropyl () can slow nucleophilic substitution kinetics.
Challenges :
- Bulky substituents (e.g., biphenyl in D28) may reduce crystallization efficiency .
- Acid-sensitive groups (e.g., methoxy) require mild conditions to prevent decomposition .
HDAC Inhibition and Antiproliferative Activity :
- D27 (2-(2,5-Difluorophenyl) derivative) : IC₅₀ = 0.45 µM against HDAC; 72% inhibition of HeLa cell proliferation at 10 µM .
- D28 (Biphenyl derivative) : IC₅₀ = 0.38 µM (HDAC); superior to ethylphenyl analogs due to extended π-system enhancing target binding .
Cytotoxicity :
- 2-(4-Dimethylaminostyryl)quinoline-4-carbonyl chloride derivatives: Weak activity (IC₅₀ = 57.3–100 mg/mL) against HepG2 and HCT116 cells, attributed to poor membrane permeability .
Comparison Insights :
- The ethylphenyl group balances hydrophobicity and steric effects, making it favorable for drug design.
- Fluorinated derivatives (e.g., D27) exhibit enhanced enzymatic inhibition but may require formulation optimization for solubility .
Biological Activity
2-(4-Ethylphenyl)quinoline-4-carbonyl chloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Quinoline derivatives are recognized for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects. This article reviews the biological activity of this compound, focusing on its enzyme inhibition capabilities, antimicrobial properties, and other relevant biological effects.
Chemical Structure and Properties
The compound's structure features a quinoline ring system substituted with a 4-ethylphenyl group and a carbonyl chloride functional group. The presence of these substituents can influence its biological activity by altering electronic properties and steric hindrance.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of quinoline derivatives against α-glucosidase, an enzyme crucial in carbohydrate metabolism and a target for type 2 diabetes treatment. For instance, derivatives similar to this compound demonstrated significant inhibition of α-glucosidase with IC50 values ranging from 26.0 µM to over 750 µM, indicating varying degrees of potency depending on structural modifications (see Table 1) .
Table 1: α-Glucosidase Inhibition Potency of Quinoline Derivatives
| Compound | Structure Modification | IC50 (µM) |
|---|---|---|
| 11a | R1 = H | 66.5 |
| 11k | R1 = OCH3, R2 = 4-CH2-CH3 | 26.0 |
| 11f | R1 = H, R2 = 4-Cl | >750 |
| 11n | R1 = OCH3, R2 = 4-Cl | 48.7 |
The study indicates that specific substitutions at the R1 and R2 positions significantly affect inhibitory activity. For example, the compound with a 4-ethyl substitution exhibited the highest potency.
Antimicrobial Activity
The antimicrobial activity of quinoline derivatives has also been explored. While specific data on this compound is limited, related compounds have shown moderate to potent activity against various bacterial strains. For example, certain derivatives exhibited significant inhibition against Pseudomonas aeruginosa and Escherichia coli, suggesting that structural modifications can enhance antibacterial efficacy .
Table 2: Antimicrobial Activity of Related Quinoline Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| CS4 | Pseudomonas aeruginosa | 256 |
| CS4 | Escherichia coli | 512 |
The presence of specific substituents such as halogens has been correlated with increased activity against these pathogens.
Anticancer Potential
Quinoline derivatives have been investigated for their anticancer properties through histone deacetylase (HDAC) inhibition. Although specific studies on this compound are scarce, related compounds have shown promising results in inhibiting HDACs and inducing apoptosis in cancer cell lines . This suggests that further exploration into the anticancer potential of this compound could be fruitful.
Case Studies and Research Findings
Several studies have synthesized and evaluated various quinoline derivatives for their biological activities:
- α-Glucosidase Inhibition Study : A study synthesized multiple derivatives and assessed their α-glucosidase inhibitory activities through in vitro assays. The most potent compounds were linked to specific substitutions that enhanced binding affinity at the enzyme's active site .
- Antimicrobial Efficacy : Research on benzimidazole-thiazinone hybrids highlighted that structural modifications significantly influenced antimicrobial effectiveness against Pseudomonas aeruginosa, showcasing the importance of chemical structure in biological activity .
- HDAC Inhibition : A study on phenylquinoline derivatives reported their capability to inhibit HDACs effectively, with implications for cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
